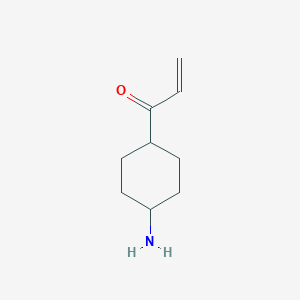

1-(4-Aminocyclohexyl)prop-2-en-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H15NO |

|---|---|

Molecular Weight |

153.22 g/mol |

IUPAC Name |

1-(4-aminocyclohexyl)prop-2-en-1-one |

InChI |

InChI=1S/C9H15NO/c1-2-9(11)7-3-5-8(10)6-4-7/h2,7-8H,1,3-6,10H2 |

InChI Key |

RMOLAOIIMHVNHW-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)C1CCC(CC1)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Aminocyclohexyl Prop 2 En 1 One and Its Derivatives

Strategies for the Construction and Functionalization of the Cyclohexane (B81311) Ring System

The substituted cyclohexane motif is a cornerstone in a vast array of pharmaceutical agents and natural products. beilstein-journals.orgnih.gov Consequently, a variety of synthetic methods have been developed to construct this scaffold with control over substitution and stereochemistry. acs.org Traditional strategies often rely on (6+0) approaches, such as the hydrogenation of an aromatic precursor, or (4+2) cycloadditions like the Diels-Alder reaction. acs.org More recent advancements have introduced novel strategies for assembling highly functionalized cyclohexane rings.

Modern synthetic approaches offer elegant solutions for creating complex cyclohexane systems. These include:

Domino Reactions: Rhodium-carbene initiated domino reactions can produce cyclohexanes with multiple stereocenters in high yield and excellent stereoselectivity. acs.org

(5+1) Annulation: An iridium-catalyzed methodology allows for the synthesis of functionalized cyclohexanes from 1,5-diols and methyl ketones through sequential hydrogen borrowing reactions, providing access to multi-substituted products with a high degree of stereocontrol. acs.org

Michael Addition Cascades: Organocatalytic one-pot procedures involving Michael-Michael addition sequences can efficiently generate highly substituted cyclohexanes bearing numerous contiguous stereogenic centers with excellent yields and stereoselectivities. beilstein-journals.orgnih.gov

These advanced methods provide powerful tools for constructing the core cyclohexane structure required for 1-(4-aminocyclohexyl)prop-2-en-1-one and its derivatives. Functionalization can be achieved during the ring-forming process or in subsequent steps, allowing for the introduction of various substituents.

| Strategy | Key Reactants | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|---|

| Domino Reaction | Vinyldiazoacetates, Allyl alcohols | Chiral Rhodium Catalyst | Forms four stereogenic centers with high diastereo- and enantioselectivity. | acs.org |

| (5+1) Annulation | 1,5-Diols, Methyl ketones | Iridium Catalyst | Operates via hydrogen borrowing catalysis; high control over relative stereochemistry. | acs.org |

| Michael-Michael-Addition Sequence | Various Michael donors and acceptors | Organocatalysts (e.g., amino-squaramide) | One-pot synthesis of fully substituted cyclohexanes with up to five stereocenters. | nih.gov |

| Cascade Double Michael Reaction | Curcumins, Arylidenemalonates | Aqueous KOH, Phase-transfer catalyst | Forms highly functionalized cyclohexanones with complete diastereoselectivity. | beilstein-journals.org |

Introduction and Derivatization of the 4-Amino Substituent

The introduction of the 4-amino group onto the cyclohexane ring is a critical step. A common industrial approach involves the catalytic hydrogenation of an aromatic precursor, such as 4-nitrophenylacetic acid. google.com This process typically reduces both the nitro group and the aromatic ring simultaneously, often yielding a mixture of cis and trans isomers of the corresponding 4-aminocyclohexyl derivative. google.com

Alternative strategies include:

Reductive Amination: Starting from 1,4-cyclohexanedione, a condensation reaction with hydroxylamine (B1172632) followed by catalytic hydrogenation can produce the 4-aminocyclohexyl moiety. google.com

Biocatalysis: The use of ω-transaminases has emerged as a powerful method for the stereoselective amination of cyclic ketones. nih.govresearchgate.net These enzymes can convert a 4-substituted cyclohexanone (B45756) into the corresponding amine with high diastereoselectivity. nih.gov

Once the primary amino group is installed, it can be further modified through various derivatization procedures. Standard reactions such as acylation, alkylation, and sulfonylation allow for the synthesis of a wide range of N-functionalized derivatives, enabling the exploration of structure-activity relationships in drug discovery programs. nih.gov

Formation of the Prop-2-en-1-one Moiety

The prop-2-en-1-one group, an α,β-unsaturated ketone (or enone), is a key pharmacophore in many biologically active molecules. Its synthesis can be achieved through several reliable methods.

The Claisen-Schmidt condensation is a classic and widely used method for synthesizing α,β-unsaturated ketones. This reaction involves the base-catalyzed condensation of a ketone with an aldehyde that lacks α-hydrogens, preventing self-condensation. In the context of synthesizing the target molecule, a 4-aminocyclohexanone (B1277472) derivative would react with an appropriate aldehyde (such as acetaldehyde (B116499) or its equivalent) to form the enone. libretexts.org The reaction first forms a β-hydroxy ketone intermediate, which then readily undergoes dehydration to yield the final conjugated enone product. pearson.com The choice of base and solvent can significantly influence reaction efficiency and yield.

| Base | Solvent | Key Advantage | Reference |

|---|---|---|---|

| Sodium Hydroxide (B78521) (NaOH) | Ethanol/Water | Common, inexpensive reagents. | orgsyn.org |

| Potassium Hydroxide (KOH) | Methanol | Effective for many substrates. | |

| Choline Hydroxide (ChOH) | Water | Green, metal-free catalyst; reaction in aqueous medium. | acs.org |

| Piperidine | Dichloromethane | Organic base, useful for sensitive substrates. |

Beyond condensation reactions, other modern synthetic methods can be employed to construct the enone moiety. Transition metal-catalyzed reactions are particularly effective. For instance, the palladium-catalyzed dehydrogenation of saturated ketones, such as a substituted cyclohexanone, can directly yield the corresponding enone using oxygen as the oxidant. organic-chemistry.org

Other notable methods include:

Saegusa Oxidation: This Pd(II)-catalyzed oxidation of enol ethers provides an efficient route to α,β-unsaturated carbonyl compounds. organic-chemistry.org

Wittig Reaction: The reaction of a ketone with a suitable phosphorane can be adapted to form the desired alkene functionality. numberanalytics.com

Allylic Oxidation: The oxidation of allylic alcohols can also serve as a pathway to enones. numberanalytics.com

These alternatives provide a versatile toolkit for chemists to form the prop-2-en-1-one structure, sometimes under milder conditions or with different functional group tolerance compared to classical condensation methods.

Stereoselective Synthesis and Isomer Control

For 1,4-disubstituted cyclohexanes like the target compound, the substituents can be arranged in either a cis or trans relationship, which are diastereomers with distinct physical properties and biological activities. idc-online.comscribd.com Controlling this stereochemistry is a critical aspect of the synthesis.

Syntheses that begin with the hydrogenation of an aromatic ring often produce a mixture of cis and trans isomers. google.com For example, the hydrogenation of 4-nitrophenylacetic acid can result in an 81% trans and 19% cis mixture of 4-aminocyclohexyl-acetic acid. google.com Achieving a high diastereomeric excess of the desired isomer, typically the thermodynamically more stable trans isomer, often requires specific strategies.

Key approaches for controlling cis/trans isomerism include:

Isomerization: A mixture of cis and trans isomers can be treated with a base, such as sodium hydroxide or a potassium alkoxide, to epimerize the center adjacent to a carbonyl group, driving the equilibrium towards the more stable trans product. google.comgoogle.com

Biocatalytic Deracemization: Transaminase enzymes can selectively deaminate the undesired cis-isomer from a cis/trans mixture, leaving the highly diastereopure trans-amine. nih.govresearchgate.net This process can even lead to yields of the trans-isomer exceeding its initial proportion in the starting mixture through dynamic isomerization via a ketone intermediate. nih.govresearchgate.net

Stereospecific Synthesis: In some cases, reaction pathways can be designed to be stereospecific. For example, the Hofmann degradation of trans-cyclohexane-1,4-dicarboxylic acid diamide (B1670390) can be used to prepare trans-cyclohexane-1,4-diamine with retention of stereochemistry. google.com

Ultimately, the separation of the final cis/trans isomers can be accomplished through physical methods like fractional crystallization, often after derivatization to exploit differences in solubility. google.com

Enantioselective Methodologies

Achieving enantioselectivity in the synthesis of this compound is paramount, as the stereochemistry of the aminocyclohexyl ring can significantly influence its biological activity. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound, which can be challenging but is often necessary for therapeutic applications.

One common strategy involves the use of chiral catalysts in key bond-forming reactions. For instance, asymmetric hydrogenation or reduction of a prochiral precursor can establish the desired stereocenters on the cyclohexane ring. While specific examples for this compound are not extensively documented in publicly available literature, analogous transformations on similar substrates are well-established. For instance, rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands are often employed for the asymmetric hydrogenation of cyclic enamides or enol ethers to generate chiral cyclic amines.

Another approach is the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. After the desired stereochemistry is achieved, the auxiliary is removed. For the synthesis of chiral aminocyclohexane derivatives, a chiral amine can be used as an auxiliary to direct the stereoselective addition to a cyclohexene (B86901) precursor.

Enzyme-catalyzed reactions also offer a powerful tool for enantioselective synthesis. Transaminases, for example, can catalyze the asymmetric amination of ketones to produce chiral amines with high enantiomeric excess. nih.gov The application of a transaminase to a suitable cyclohexanone precursor could provide an efficient route to an enantiomerically pure aminocyclohexane intermediate, which could then be acylated to form the final product.

Chromatographic and Crystallization Techniques for Isomer Separation

When a synthesis yields a mixture of isomers, such as cis/trans diastereomers or enantiomers, effective separation techniques are crucial. High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation of isomers. nih.govnih.gov

For the separation of enantiomers, chiral HPLC is the technique of choice. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. hplc.eusigmaaldrich.combgb-analytik.com The selection of the appropriate chiral column and mobile phase is critical for achieving good resolution. Common chiral stationary phases include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, and cyclodextrins. hplc.eu For a compound like this compound, which contains both polar (amine, amide) and non-polar (cyclohexyl) groups, a variety of chiral columns could be screened to find the optimal separation conditions.

Crystallization-induced asymmetric transformation (CIAT) is a powerful technique for obtaining a single stereoisomer from a mixture. researchgate.netresearchgate.netubc.ca This method relies on the principle that under specific conditions, a dynamic equilibrium exists between the isomers in solution. If one isomer selectively crystallizes out of the solution, the equilibrium will shift to produce more of that isomer, eventually leading to a high yield of the desired stereoisomer in solid form. researchgate.net This technique is particularly useful when the isomers can be interconverted, for example, through racemization or epimerization. For this compound, if a racemic or diastereomeric mixture is obtained, CIAT could potentially be employed by forming a salt with a chiral resolving agent, which would then selectively crystallize.

Table 1: Comparison of Isomer Separation Techniques

| Technique | Principle | Advantages | Disadvantages |

| Chiral HPLC | Differential interaction with a chiral stationary phase. hplc.eusigmaaldrich.com | High resolution, applicable to a wide range of compounds, analytical and preparative scale. | Can be expensive, requires method development. |

| Crystallization-Induced Asymmetric Transformation (CIAT) | Selective crystallization of one isomer from a dynamic equilibrium. researchgate.netresearchgate.net | Can provide high yields of a single isomer, cost-effective on a large scale. | Requires the isomers to be in equilibrium, requires careful optimization of conditions. |

Protective Group Strategies in Multi-Step Syntheses

In the multi-step synthesis of complex molecules like this compound, protecting groups are often indispensable. masterorganicchemistry.com These are chemical moieties that are temporarily attached to a functional group to prevent it from reacting in subsequent steps. The amine group in the aminocyclohexyl moiety is nucleophilic and can interfere with reactions targeting other parts of the molecule. Therefore, it is often necessary to protect it.

Two of the most common amine protecting groups are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. masterorganicchemistry.comorganic-chemistry.orgvaia.comresearchgate.net The choice of protecting group depends on the specific reaction conditions that will be used in the synthetic sequence.

The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O. It is stable to a wide range of reaction conditions but can be easily removed under acidic conditions, such as with trifluoroacetic acid (TFA).

The Cbz group is introduced using benzyl (B1604629) chloroformate (Cbz-Cl). It is stable to acidic and some basic conditions but is readily removed by catalytic hydrogenation (e.g., using H₂ and a palladium catalyst), a process that is generally mild and selective. organic-chemistry.org

The acrylamide (B121943) moiety itself can be sensitive to certain reaction conditions. For example, the double bond can undergo undesired addition reactions. In some synthetic strategies, it might be necessary to introduce the acryloyl group at a late stage of the synthesis to avoid such complications.

Table 2: Common Amine Protecting Groups

| Protecting Group | Structure | Introduction Reagent | Cleavage Conditions |

| tert-butoxycarbonyl (Boc) | -(C=O)O(CH₃)₃ | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong acid (e.g., TFA) |

| Benzyloxycarbonyl (Cbz) | -(C=O)OCH₂C₆H₅ | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenation (H₂/Pd) organic-chemistry.org |

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating substantial parts of all starting materials. nih.gov MCRs are attractive for their atom economy, step economy, and the ability to rapidly generate libraries of structurally diverse molecules.

For the synthesis of derivatives of this compound, isocyanide-based MCRs such as the Passerini and Ugi reactions could be particularly relevant. nih.govresearchgate.netyoutube.combaranlab.orgresearchgate.net

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. nih.govresearchgate.net

The Ugi reaction is a four-component reaction involving a carboxylic acid, a carbonyl compound, a primary amine, and an isocyanide, yielding a bis-amide. youtube.comresearchgate.net

While a direct one-pot synthesis of this compound using a standard MCR might be challenging, these reactions could be employed to synthesize more complex derivatives. For example, a Ugi reaction using 4-aminocyclohexanecarboxylic acid, an aldehyde, an isocyanide, and acrylic acid as the acid component could potentially lead to a related structure. The versatility of MCRs allows for the introduction of various substituents by simply changing the starting materials, making them a powerful tool in drug discovery.

Exploration of Novel and Efficient Synthetic Pathways

The development of novel and efficient synthetic pathways is a continuous endeavor in organic chemistry. For this compound, this could involve the exploration of new catalysts, reaction conditions, or synthetic strategies to improve yield, reduce the number of steps, and enhance stereoselectivity.

One area of exploration is the use of flow chemistry. Performing reactions in a continuous flow system can offer several advantages over traditional batch processes, including better control over reaction parameters (temperature, pressure, reaction time), improved safety, and easier scalability.

Another avenue is the development of catalytic C-H activation methods. Direct functionalization of C-H bonds is a highly atom-economical approach that avoids the need for pre-functionalized starting materials. While challenging, the development of a method for the direct acrylamidation of a C-H bond on the cyclohexane ring would represent a significant advancement.

Furthermore, the synthesis of acrylamide derivatives through palladium-catalyzed hydroaminocarbonylation of acetylene (B1199291) has been reported as a modular and atom-efficient method. researchgate.net Adapting such a methodology to use a protected 4-aminocyclohexylamine as the amine component could provide a novel and efficient route to the target compound.

The ongoing research into new synthetic methodologies will undoubtedly lead to more efficient and elegant ways to synthesize this compound and its derivatives, facilitating their further investigation and application.

Chemical Reactivity and Transformation Studies of 1 4 Aminocyclohexyl Prop 2 En 1 One

Reactions Involving the Amino Functionality

The primary amino group on the cyclohexyl ring is a potent nucleophile and a key site for derivatization. Standard reactions for primary amines, such as acylation, alkylation, and arylation, are expected to proceed readily.

Acylation, Alkylation, and Arylation Reactions

Acylation: The reaction of the primary amine with acylating agents like acyl chlorides or anhydrides is predicted to be a facile process, yielding the corresponding N-acyl derivatives (amides). nih.govrsc.org This transformation is fundamental for installing a wide range of functional groups or for protecting the amine during subsequent reactions on the acrylamide (B121943) moiety. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the acid byproduct. researchgate.net

Alkylation: N-alkylation with alkyl halides is also anticipated. wikipedia.org However, this reaction is often challenging to control, as the resulting secondary amine can be more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. masterorganicchemistry.comyoutube.com To achieve mono-alkylation, reductive amination with an aldehyde or ketone would be a more controlled and effective strategy.

Arylation: The formation of a carbon-nitrogen bond with an aryl group can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction would couple the amine with an aryl halide or triflate, providing access to N-aryl derivatives.

Table 1: Predicted N-Functionalization Reactions

| Reaction Type | Reagent Example | Predicted Product | Typical Conditions |

| Acylation | Acetyl Chloride | N-(4-(acryloyl)cyclohexyl)acetamide | Aprotic solvent, Base (e.g., Triethylamine) |

| Alkylation | Methyl Iodide | 1-(4-(Methylamino)cyclohexyl)prop-2-en-1-one | Polar solvent, potential for over-alkylation |

| Reductive Amination | Acetone, NaBH(OAc)₃ | 1-(4-(Isopropylamino)cyclohexyl)prop-2-en-1-one | Dichloroethane or similar solvent |

| Arylation | Phenyl Bromide, Pd-catalyst | 1-(4-(Phenylamino)cyclohexyl)prop-2-en-1-one | Pd catalyst, Ligand, Base (e.g., NaOtBu) |

Heterocycle Formation via Amino Group Reactivity

The primary amine of 1-(4-aminocyclohexyl)prop-2-en-1-one serves as a key building block for the synthesis of various nitrogen-containing heterocycles. nih.gov By reacting with bifunctional electrophiles, the amino group can participate in cyclization reactions to form five-, six-, or seven-membered rings. For instance, reaction with a 1,3-dicarbonyl compound could lead to the formation of pyrimidine (B1678525) derivatives, while reaction with α-haloketones could yield substituted pyrazines after subsequent oxidation. These synthetic routes are pivotal in medicinal chemistry, where N-heterocycles are common pharmacophores. rsc.orgnih.gov

Reactions of the α,β-Unsaturated Ketone System

The acrylamide portion of the molecule is an electron-deficient alkene, making it susceptible to attack by a wide range of nucleophiles at the β-carbon. This reactivity is central to its utility as a Michael acceptor.

Nucleophilic Conjugate Additions (Michael Additions)

The α,β-unsaturated amide system is an excellent Michael acceptor, readily undergoing 1,4-conjugate addition with various nucleophiles. rsc.org This reaction involves the attack of a nucleophile on the β-carbon of the double bond, with the resulting enolate being protonated to yield the saturated adduct. The reactivity of N-substituted acrylamides in Michael additions is well-documented and depends on factors like steric hindrance and the electronic nature of the substituents. nih.govnih.gov

A wide array of soft nucleophiles can be employed, including:

Thiols: Thiolates are highly effective nucleophiles for Michael additions to acrylamides, forming stable carbon-sulfur bonds. nih.gov

Amines: Secondary amines can add to the acrylamide moiety, leading to the formation of β-amino derivatives.

Carbanions: Stabilized carbanions, such as those derived from malonates or nitroalkanes, are classic Michael donors that can form new carbon-carbon bonds.

Phosphines: Alkyl phosphines have been shown to readily undergo phospha-Michael addition with acrylamides in aqueous conditions. nih.gov

Table 2: Predicted Michael Addition Reactions

| Nucleophile Type | Nucleophile Example | Predicted Product Structure |

| Thiol | Thiophenol | 1-(4-Aminocyclohexyl)-3-(phenylthio)propan-1-one |

| Amine | Diethylamine | 1-(4-Aminocyclohexyl)-3-(diethylamino)propan-1-one |

| Carbanion | Diethyl Malonate | Diethyl 2-(3-((4-aminocyclohexyl)amino)-3-oxopropyl)malonate |

| Phosphine (B1218219) | Tris(2-carboxyethyl)phosphine (TCEP) | (2-((4-Aminocyclohexyl)amino)-2-oxoethyl)tris(2-carboxyethyl)phosphonium |

Reduction Reactions of the Olefinic Double Bond and Carbonyl Group

Selective reduction of the α,β-unsaturated system can be achieved under various conditions.

Reduction of the C=C Double Bond: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) can selectively reduce the olefinic double bond without affecting the amide carbonyl, yielding 1-(4-aminocyclohexyl)propan-1-one.

Reduction of the Carbonyl Group: The amide carbonyl is generally resistant to reduction by common hydride reagents like sodium borohydride. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would be required, which would likely reduce both the carbonyl group and potentially the double bond, leading to 3-(4-aminocyclohexyl)propan-1-ol. The specific outcome would depend heavily on the reaction conditions.

Cycloaddition Reactions (e.g., Diels-Alder)

The electron-deficient alkene of the acrylamide moiety can act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org This powerful ring-forming reaction involves the concerted reaction of the dienophile with a conjugated diene to form a six-membered ring. rsc.org While simple acrylamides are moderately reactive dienophiles, their reactivity can be enhanced by Lewis acid catalysis, which coordinates to the carbonyl oxygen and lowers the energy of the dienophile's LUMO. acs.org The reaction with a diene like cyclopentadiene (B3395910) would be expected to produce a bicyclic adduct. Such reactions are valuable for rapidly building molecular complexity. nih.govresearchgate.net

Reactivity of the Cyclohexanone (B45756) Ring System

The cyclohexanone ring in this compound possesses reactive sites that can participate in various chemical reactions. The primary sites of reactivity are the carbonyl group and the α-carbons. The presence of the amino group on the cyclohexane (B81311) ring can also influence the reactivity of the ring system through steric and electronic effects.

One of the key reactions involving the cyclohexanone ring is enolate formation. In the presence of a suitable base, a proton can be abstracted from one of the α-carbons, leading to the formation of an enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. The regioselectivity of enolate formation can be influenced by the choice of base and reaction conditions. A sterically hindered base, for example, will preferentially abstract the less substituted α-proton, leading to the kinetic enolate. Conversely, a smaller, less hindered base under equilibrating conditions will favor the formation of the more substituted, thermodynamically more stable enolate.

The reactivity of the cyclohexanone ring is also analogous to that observed in other β-amino cyclohexyl ketones. Studies on the diastereoselective synthesis of trans-β-amino cyclohexyl ketones have shown that intramolecular C-alkylation α to the carbonyl group is a feasible transformation. This suggests that the α-carbon of the cyclohexanone ring in this compound is susceptible to alkylation reactions, which could proceed with a degree of stereocontrol.

Investigation of Reaction Mechanisms and Kinetic Profiles

The transformations of this compound are governed by fundamental reaction mechanisms, primarily nucleophilic additions to the carbonyl group and conjugate additions to the α,β-unsaturated system. The kinetic and thermodynamic profiles of these reactions determine the product distribution under different conditions.

Nucleophilic Addition to the Carbonyl Group (1,2-Addition): Strong, "hard" nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor direct attack at the electrophilic carbonyl carbon. This is often a kinetically controlled process, as the carbonyl carbon bears a significant partial positive charge, making it a "hard" electrophilic center. The reaction proceeds through a tetrahedral intermediate, which is then protonated upon workup to yield an alcohol.

Conjugate Addition (1,4-Addition or Michael Addition): Softer, more stable nucleophiles, such as enamines, cuprates (Gilman reagents), and thiols, generally favor conjugate addition to the β-carbon of the propenone moiety. wikipedia.orgmasterorganicchemistry.com This reaction, known as the Michael addition, is often thermodynamically controlled. organic-chemistry.org The mechanism involves the formation of a resonance-stabilized enolate intermediate, which is then protonated to give the final 1,4-adduct. masterorganicchemistry.com

Kinetic vs. Thermodynamic Control: The competition between 1,2- and 1,4-addition is a classic example of kinetic versus thermodynamic control. wikipedia.orgjackwestin.com At lower temperatures, reactions are often irreversible, and the major product is the one that is formed fastest (the kinetic product), which is typically the 1,2-adduct. libretexts.orglibretexts.org At higher temperatures, the reactions can become reversible, allowing for equilibration. Under these conditions, the more stable product (the thermodynamic product), usually the 1,4-adduct, will be the major component of the product mixture. libretexts.orgopenstax.org The relative stability of the 1,4-adduct arises from the retention of the strong carbon-oxygen double bond.

The following table summarizes the expected outcomes of reactions with different nucleophiles under kinetic and thermodynamic control:

| Nucleophile Type | Reaction Condition | Predominant Pathway | Product Type |

| Strong, "Hard" Nucleophiles (e.g., Grignard Reagents) | Low Temperature (Kinetic Control) | 1,2-Addition | Tertiary Alcohol |

| Soft, Stable Nucleophiles (e.g., Cuprates, Enolates) | Higher Temperature (Thermodynamic Control) | 1,4-Addition (Michael Addition) | Ketone with modified β-position |

Analysis of Chemo-, Regio-, and Stereoselectivity in Transformations

The presence of multiple reactive sites in this compound makes the selectivity of its reactions a critical aspect of its chemical transformations.

Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group over another. In the case of this compound, a key chemoselective challenge is the reaction at the propenone moiety without affecting the amino group or the cyclohexanone carbonyl. The amino group, being nucleophilic and basic, can be protected to prevent unwanted side reactions.

Regioselectivity: As discussed previously, the regioselectivity of nucleophilic attack on the α,β-unsaturated ketone system is a major consideration. The choice between 1,2-addition and 1,4-addition is highly dependent on the nature of the nucleophile and the reaction conditions. This allows for the selective functionalization of either the carbonyl carbon or the β-carbon.

Stereoselectivity: The chiral nature of this compound (due to the substituted cyclohexane ring) introduces the possibility of stereoselective transformations. The approach of a reagent to the planar propenone system can be influenced by the stereochemistry of the cyclohexane ring, potentially leading to the preferential formation of one diastereomer over another. Furthermore, the use of chiral catalysts can induce high levels of enantioselectivity in reactions such as the Michael addition. Asymmetric organocatalysis, for instance, has been shown to be effective in the enantioselective conjugate addition of nucleophiles to cyclic enones.

The following table outlines the different types of selectivity and their relevance to the reactivity of this compound:

| Selectivity Type | Description | Relevance to this compound |

| Chemoselectivity | Preferential reaction of one functional group over others. | Selective reaction at the propenone moiety in the presence of the amino group and cyclohexanone carbonyl. |

| Regioselectivity | Preferential formation of one constitutional isomer over another. | Control over 1,2- versus 1,4-addition to the α,β-unsaturated ketone system. |

| Stereoselectivity | Preferential formation of one stereoisomer over another. | Diastereoselective additions influenced by the existing stereocenter on the cyclohexane ring and enantioselective transformations using chiral catalysts. |

Isomerism and Conformational Analysis of 1 4 Aminocyclohexyl Prop 2 En 1 One

Diastereoisomerism (cis/trans) of the 1,4-Disubstituted Cyclohexane (B81311) Ring

The presence of two substituents on the cyclohexane ring at positions 1 and 4 gives rise to diastereoisomerism. mvpsvktcollege.ac.in Specifically for 1-(4-Aminocyclohexyl)prop-2-en-1-one, the amino and the acryloyl groups can be oriented on the same or opposite sides of the ring's general plane. mvpsvktcollege.ac.in This arrangement results in two distinct geometric isomers: cis and trans. wikipedia.org

Cis Isomer : In the cis isomer, both the amino group and the prop-2-en-1-one group are on the same side of the cyclohexane ring. wikipedia.org

Trans Isomer : In the trans isomer, the two substituent groups are on opposite sides of the ring. wikipedia.orgfiveable.me

These cis and trans isomers are stereoisomers but not mirror images of each other, defining them as diastereomers. mvpsvktcollege.ac.in Due to a plane of symmetry that passes through the C1 and C4 atoms, both the cis and trans isomers of 1,4-disubstituted cyclohexanes are achiral, meaning they are not optically active. mvpsvktcollege.ac.inidc-online.comlibretexts.orgreddit.com Generally, the trans configuration is more stable than the cis configuration because it minimizes steric hindrance between the substituents. fiveable.me

Conformational Preferences and Dynamics of the Cyclohexane Ring

The cyclohexane ring is not planar and adopts several non-planar conformations to relieve angle and eclipsing strains. libretexts.org The most stable and predominant conformation is the chair conformation, which has ideal tetrahedral bond angles of approximately 109.5° and staggers all adjacent carbon-hydrogen bonds, thus eliminating torsional strain. libretexts.orglibretexts.orgwikipedia.org

In the chair conformation, substituents can occupy two types of positions: axial (perpendicular to the ring's plane) and equatorial (in the general plane of the ring). mvpsvktcollege.ac.inkhanacademy.org These chair conformations are dynamic, undergoing a rapid "ring flip" where axial and equatorial positions interconvert. libretexts.orgwikipedia.org The stability of a given conformer is largely determined by the steric interactions of its substituents, particularly the unfavorable 1,3-diaxial interactions experienced by groups in the axial position. libretexts.org Consequently, substituents, especially bulky ones, preferentially occupy the equatorial position. wikipedia.orglibretexts.orglibretexts.org

For this compound, the conformational preferences differ for the cis and trans isomers:

Cis Isomer : This isomer exists as an equilibrium of two interconverting chair conformers. In one conformer, the amino group is axial and the acryloyl group is equatorial (a,e). In the other, the amino group is equatorial and the acryloyl group is axial (e,a). spcmc.ac.in These two conformers are not energetically equivalent. The conformation where the bulkier prop-2-en-1-one group occupies the more stable equatorial position will be favored in the equilibrium mixture. libretexts.orgspcmc.ac.in

Trans Isomer : This isomer has two possible chair conformations: one where both substituents are equatorial (diequatorial, e,e) and another where both are axial (diaxial, a,a). spcmc.ac.in The diequatorial conformer is significantly more stable and is the predominant form at equilibrium. libretexts.orgspcmc.ac.in The diaxial conformation is highly unstable due to severe steric strain from 1,3-diaxial interactions, where both bulky substituents clash with axial hydrogens on the same side of the ring. spcmc.ac.in

Beyond the chair form, other higher-energy conformations exist, such as the boat and twist-boat conformations. libretexts.orgwikipedia.org The boat conformation is destabilized by steric hindrance between "flagpole" hydrogens and torsional strain from eclipsed bonds. libretexts.orgdavuniversity.org The twist-boat is a slightly more stable intermediate between the boat and chair forms. davuniversity.org However, for 1,4-disubstituted cyclohexanes, the diequatorial trans chair conformer remains the most energetically favorable structure.

| Isomer | Possible Conformations | Substituent Positions (Amino / Acryloyl) | Relative Stability | Key Steric Interactions |

|---|---|---|---|---|

| cis | Chair 1 ⇌ Chair 2 | (axial, equatorial) ⇌ (equatorial, axial) | Moderately Stable; equilibrium favors conformer with bulkier group equatorial. | 1,3-diaxial interactions for the axial substituent. |

| trans | Diequatorial (e,e) | (equatorial, equatorial) | Most Stable | Minimized steric strain. |

| trans | Diaxial (a,a) | (axial, axial) | Least Stable | Significant 1,3-diaxial interactions for both substituents. |

Tautomerism of the Prop-2-en-1-one Moiety and Related Systems

Tautomers are constitutional isomers that readily interconvert, often through the migration of a proton. masterorganicchemistry.commedlifemastery.com The most common form for ketones is keto-enol tautomerism. libretexts.org In this equilibrium, a ketone (keto form) interconverts with a corresponding vinyl alcohol (enol form). libretexts.org

The prop-2-en-1-one moiety is an α,β-unsaturated ketone. Standard keto-enol tautomerism requires a hydrogen atom on the α-carbon (the carbon adjacent to the carbonyl group). masterorganicchemistry.comquora.com In this compound, the α-carbon is part of the C=C double bond and has no α-hydrogens, which seemingly prevents typical enolization. stackexchange.comechemi.com

However, the presence of a conjugated system allows for a phenomenon known as vinylogous tautomerism. stackexchange.comechemi.com In this case, a proton from the γ-carbon (the carbon at the other end of the C=C double bond) can be removed. For the title compound, the β-carbon is attached to the cyclohexane ring. Deprotonation at the γ-position could lead to the formation of a conjugated dienol tautomer (1-(4-aminocyclohexyl)propa-1,2-dien-1-ol).

Despite this possibility, the keto form is generally overwhelmingly favored in the equilibrium for simple α,β-unsaturated ketones. masterorganicchemistry.comlibretexts.org The greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond makes the keto tautomer significantly more stable. medlifemastery.comlibretexts.org Factors such as conjugation, hydrogen bonding, or the formation of an aromatic ring can stabilize the enol form, but these are not sufficiently pronounced in this system to shift the equilibrium away from the keto form under normal conditions. masterorganicchemistry.comlibretexts.org

Computational Prediction of Isomeric Forms and Energetic Stability

Computational chemistry provides powerful tools for predicting the geometric structures and relative energetic stabilities of different isomers and conformers. Methods such as Density Functional Theory (DFT) can be used to calculate the energies of the cis and trans diastereomers and their respective chair conformations.

These calculations consistently affirm the principles derived from experimental observations:

The chair conformation is the global energy minimum for the cyclohexane ring. spcmc.ac.in

For the trans isomer of this compound, the diequatorial (e,e) conformer is predicted to be substantially lower in energy than the diaxial (a,a) conformer. The energy difference is typically in the range of several kcal/mol, rendering the population of the diaxial form negligible at room temperature. spcmc.ac.in

For the cis isomer, calculations can quantify the energy difference between the two (a,e) and (e,a) chair conformers. The conformer placing the larger prop-2-en-1-one group in the equatorial position is predicted to be the more stable of the two.

Computational methods can also be applied to study the tautomeric equilibrium of the prop-2-en-1-one moiety. Such calculations would likely confirm that the keto form is significantly more stable than any potential enol or dienol tautomers, with a large energy difference that keeps the equilibrium firmly on the side of the keto structure.

| Isomer | Conformer | Substituent Positions (Amino / Acryloyl) | Calculated Relative Energy (kcal/mol) |

|---|---|---|---|

| trans | Diequatorial | (e,e) | 0.00 (Reference) |

| cis | Acryloyl-equatorial | (a,e) | ~1.9 - 2.5 |

| cis | Amino-equatorial | (e,a) | ~2.1 - 2.8 |

| trans | Diaxial | (a,a) | > 5.0 |

Note: The energy values are representative and intended for illustrative purposes to show relative stabilities.

Spectroscopic and Structural Characterization in Research of 1 4 Aminocyclohexyl Prop 2 En 1 One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 1-(4-Aminocyclohexyl)prop-2-en-1-one, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) would be indispensable for unambiguous assignment of all proton and carbon signals.

¹H NMR spectroscopy would reveal the chemical environment of each proton, with expected signals for the vinyl protons of the prop-2-en-1-one moiety, the protons on the cyclohexyl ring, and the protons of the amino group. The coupling constants between adjacent protons would be crucial in determining the relative stereochemistry of the substituents on the cyclohexyl ring, specifically whether the compound is the cis or trans isomer.

¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule, including the carbonyl carbon, the olefinic carbons, and the carbons of the cyclohexyl ring. The chemical shifts of the cyclohexyl carbons would further aid in conformational analysis. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could provide information about the through-space proximity of protons, offering deeper insights into the three-dimensional structure and preferred conformation of the molecule in solution.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Vinyl Protons (CH=CH₂) | 5.5 - 7.0 | m | - |

| Cyclohexyl Protons (CH) | 1.0 - 3.5 | m | - |

Note: This table represents predicted values and would require experimental verification.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

For this compound, FTIR and Raman spectra would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the α,β-unsaturated ketone, the C=C stretching of the alkene, and the C-H stretching and bending of the cyclohexyl ring. The exact position of the C=O stretching frequency would be indicative of the conjugation with the double bond.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Ketone) | 1650 - 1685 |

| C=C Stretch (Alkene) | 1600 - 1650 |

Note: These are typical ranges and the exact frequencies would need to be determined experimentally.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) would be employed to determine the precise molecular weight of this compound, which allows for the confirmation of its elemental composition and molecular formula (C₉H₁₅NO).

Electron ionization (EI) or electrospray ionization (ESI) sources could be used to generate ions. The resulting mass spectrum would display a molecular ion peak corresponding to the mass of the intact molecule. Furthermore, the fragmentation pattern observed in the mass spectrum would provide valuable structural information. Characteristic fragmentation pathways for this molecule might include the loss of the acryloyl group or fragmentation of the cyclohexyl ring, aiding in the confirmation of the proposed structure.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsion angles.

This analysis would unequivocally establish the stereochemistry of the molecule, confirming the cis or trans configuration of the substituents on the cyclohexyl ring and the conformation of the ring itself (e.g., chair, boat). Moreover, X-ray crystallography would reveal the packing of the molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding involving the amino group and the carbonyl oxygen, which are crucial for understanding the solid-state properties of the compound.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Excited-State Studies

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the α,β-unsaturated ketone chromophore would be expected to exhibit a π → π* transition at a shorter wavelength and a weaker n → π* transition at a longer wavelength. The position and intensity of these absorption bands are sensitive to the solvent polarity.

Fluorescence spectroscopy could also be employed to study the excited-state properties of the molecule. While not all molecules are fluorescent, if this compound exhibits fluorescence, the emission spectrum would provide information about the energy difference between the excited and ground electronic states.

Theoretical and Computational Studies of 1 4 Aminocyclohexyl Prop 2 En 1 One

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These calculations can reveal how electrons are distributed and how the molecule might interact with other chemical species.

Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior

Molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time. For a flexible molecule like 1-(4-Aminocyclohexyl)prop-2-en-1-one, which contains a cyclohexyl ring, MD simulations would be invaluable for exploring its conformational landscape. This would involve identifying the most stable conformations and understanding the energy barriers between them, which can significantly influence the molecule's biological activity and physical properties.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For this compound, theoretical calculations of NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (infrared and Raman spectra) would provide a theoretical benchmark for its spectroscopic characterization.

Investigation of Solvent Effects on Molecular Geometry and Reactivity

The surrounding solvent can have a significant impact on a molecule's geometry, electronic structure, and reactivity. Computational models can simulate these effects by treating the solvent either as a continuous medium or by including explicit solvent molecules. Such studies would be important for understanding the behavior of this compound in different chemical environments.

Proton Transfer Processes and their Energetics

As of the latest available scientific literature, there are no specific theoretical or computational studies that have been published focusing on the proton transfer processes and their associated energetics for the compound this compound.

Proton transfer is a fundamental chemical reaction involving the movement of a proton (H+) from one molecule or functional group to another. Computational chemistry provides powerful tools to investigate the mechanisms, energy barriers, and thermodynamics of these processes. Such studies typically involve quantum mechanical calculations to map out the potential energy surface for the proton transfer reaction, identifying transition states and calculating activation energies.

For a molecule like this compound, which contains both an amine group (-NH2) and a ketone group (C=O), several proton transfer scenarios could be theoretically investigated. These might include:

Intramolecular proton transfer: The transfer of a proton from the aminocyclohexyl ring to the carbonyl oxygen of the prop-2-en-1-one moiety.

Intermolecular proton transfer: The transfer of a proton between two or more molecules of this compound, or between this compound and a solvent molecule.

Detailed computational analysis would typically provide data on the following:

Proton Affinities: The measure of the basicity of the amine and carbonyl groups.

Activation Energy Barriers: The energy required to initiate the proton transfer.

However, a thorough search of scientific databases reveals a lack of specific research on these aspects for this compound. Therefore, no data tables or detailed research findings on its proton transfer energetics can be presented at this time. Future computational studies would be necessary to elucidate these properties for this particular compound.

Structure Activity Relationship Sar and Structural Modification Studies

Influence of the 4-Amino Substituent on Chemical Reactivity and Molecular Interactions

The presence of a 4-amino group on the cyclohexyl ring significantly modulates the electronic and steric properties of 1-(4-Aminocyclohexyl)prop-2-en-1-one, thereby influencing its chemical reactivity and intermolecular interactions. The amino group, being a primary amine, can act as a nucleophile and a proton acceptor (base), and can also participate in hydrogen bonding.

The basicity of the amino group allows for acid-base reactions, forming ammonium (B1175870) salts in the presence of acids. This property can be crucial in biological systems, where pH can affect the protonation state and, consequently, the molecule's ability to cross membranes or interact with biological targets. The nitrogen-centered radical cation can be generated from N-halogenated amines under acidic conditions, which can undergo intramolecular hydrogen abstraction, leading to cyclization products such as pyrrolidines or piperidines in what is known as the Hofmann–Löffler reaction.

As a nucleophile, the amino group can participate in various reactions, including acylation, alkylation, and condensation reactions. For instance, reaction with acyl chlorides or anhydrides would yield the corresponding amides, altering the electronic properties of the cyclohexyl moiety. The lone pair of electrons on the nitrogen atom can also influence the reactivity of the cyclohexane (B81311) ring itself, although this effect is generally modest.

In terms of molecular interactions, the amino group is a potent hydrogen bond donor and acceptor. This capability allows for the formation of strong intermolecular interactions with other molecules, including solvents, catalysts, and biological macromolecules. These interactions can play a critical role in the compound's solubility, crystal packing, and biological activity. The ability to form hydrogen bonds is a key feature in the design of molecules that target specific biological receptors, where such interactions contribute to binding affinity and specificity.

Role of the Cyclohexane Ring Stereochemistry (cis/trans) on Conformation and Chemical Behavior

The stereochemistry of the 1,4-disubstituted cyclohexane ring in this compound is a critical determinant of its three-dimensional shape and, consequently, its chemical behavior. The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In a 1,4-disubstituted cyclohexane, the two substituents can be either on the same side of the ring (cis) or on opposite sides (trans).

In the trans isomer , the two substituents can both be in equatorial positions (diequatorial) or both in axial positions (diaxial). The diequatorial conformation is generally much more stable due to the avoidance of 1,3-diaxial interactions, which are significant steric clashes between an axial substituent and the axial hydrogens on the same side of the ring. Therefore, the trans isomer of this compound is expected to exist predominantly in the diequatorial conformation, which is the most thermodynamically stable form.

In the cis isomer , one substituent is in an axial position and the other is in an equatorial position. Through a process of ring flipping, the axial and equatorial positions are interconverted. If the two substituents are different, as in this case (amino and propenone groups), two distinct chair conformers will exist in equilibrium. The conformer where the bulkier group occupies the equatorial position will be favored to minimize steric strain.

The conformational preference of the cis and trans isomers has a profound impact on their reactivity. The accessibility of the amino group and the propenone moiety will differ depending on whether they are in an axial or equatorial position. An equatorial substituent is generally more sterically accessible and therefore more reactive. The relative orientation of the two functional groups can also influence intramolecular interactions, such as hydrogen bonding between the amino group and the carbonyl oxygen of the propenone moiety, which would be more feasible in certain conformations.

The dynamic interconversion between different conformations of the cyclohexane ring can also play a role in its reactivity. For instance, a study on 1,2-cyclohexanecarboxylic acid amide revealed that the dynamic interconversion between chair and twisted boat conformations in the trans isomer, driven by steric repulsion, significantly influenced its degradation kinetics. A similar dynamic behavior could be anticipated for sterically demanding derivatives of this compound.

| Isomer | Predominant Conformation | Relative Stability | Key Features |

|---|---|---|---|

| trans | Diequatorial | High | Both substituents are in the more stable equatorial positions, minimizing steric hindrance. |

| cis | Axial-Equatorial | Lower | One substituent is axial and one is equatorial. The equilibrium will favor the conformer with the bulkier group in the equatorial position. |

Impact of the α,β-Unsaturated Ketone Moiety on Reaction Pathways and Scaffold Derivatization

The α,β-unsaturated ketone moiety, also known as an enone, is a highly versatile functional group that dictates many of the reaction pathways available to this compound. This group contains two electrophilic centers: the carbonyl carbon and the β-carbon.

The most characteristic reaction of α,β-unsaturated ketones is the Michael addition , or conjugate addition, where a nucleophile adds to the β-carbon. This reaction is widely used for the formation of carbon-carbon and carbon-heteroatom bonds. A wide range of nucleophiles, including enolates, amines, thiols, and organocuprates, can participate in Michael additions. In the context of this compound, the enone moiety can serve as a Michael acceptor, allowing for the introduction of various substituents at the β-position. This is a powerful tool for the derivatization of the scaffold. For example, the aza-Michael reaction involves the conjugate addition of a nitrogen nucleophile.

The carbonyl group of the enone can undergo the typical reactions of ketones, such as reduction to an alcohol, reductive amination, and addition of organometallic reagents. However, the competition between 1,2-addition (at the carbonyl carbon) and 1,4-addition (at the β-carbon) is a key consideration. "Hard" nucleophiles, such as organolithium reagents and Grignard reagents, tend to favor 1,2-addition, while "soft" nucleophiles, like organocuprates and enolates, favor 1,4-addition.

The double bond of the enone can also participate in cycloaddition reactions, such as the Diels-Alder reaction, and can be hydrogenated to the corresponding saturated ketone. The enone system can also be involved in various annulation reactions, such as the Robinson annulation, which is a combination of a Michael addition and an intramolecular aldol (B89426) condensation.

The reactivity of the α,β-unsaturated ketone makes it a valuable handle for scaffold derivatization. By exploiting the different reaction pathways, a diverse library of analogs can be synthesized with modifications at the carbonyl group, the double bond, and the β-position, allowing for a systematic exploration of the structure-activity relationship.

Systematic Structural Variations of the Cyclohexyl and Propenone Moieties and their Academic Implications

Systematic structural variations of both the cyclohexyl and propenone moieties of this compound are essential for understanding the detailed structure-activity relationships and for developing new compounds with specific properties.

Variations of the Cyclohexyl Moiety:

Position of the Amino Group: Moving the amino group to the 2- or 3-position of the cyclohexane ring would create new isomers with different spatial arrangements of the functional groups, which could lead to altered reactivity and biological activity.

Substitution on the Amino Group: Alkylation or acylation of the primary amino group to form secondary or tertiary amines, or amides, would change its nucleophilicity, basicity, and hydrogen bonding capacity.

Additional Substituents on the Ring: Introducing other substituents, such as alkyl groups, halogens, or hydroxyl groups, onto the cyclohexane ring could influence its conformation and steric environment. For example, a bulky substituent could lock the ring in a specific conformation. A study on 4-methyl-1,2-cyclohexanecarboxylic acid amide showed that the addition of a methyl group can stabilize the chair conformation and dramatically enhance the degradation rate of the trans isomer.

Ring Size: Expanding or contracting the ring to a cycloheptyl or cyclopentyl system would alter the bond angles and conformational flexibility, which could have a significant impact on the molecule's properties.

Variations of the Propenone Moiety:

Substitution at the α- and β-positions: Introducing substituents on the double bond of the propenone moiety would affect its electronic properties and steric accessibility. Electron-donating or electron-withdrawing groups would modulate the electrophilicity of the β-carbon and the carbonyl carbon.

Replacement of the Carbonyl Group: The ketone can be replaced with other functional groups, such as an ester, an amide, or a nitrile, to create different types of Michael acceptors with varying reactivity.

Extension of the Conjugated System: Incorporating additional double bonds to create a dienone or a polyenone would extend the conjugated system and likely alter the molecule's electronic and spectroscopic properties.

These systematic variations are of significant academic interest as they allow for a detailed probing of the factors that govern chemical reactivity and molecular recognition. The data obtained from such studies can be used to build quantitative structure-activity relationship (QSAR) models, which can then be used to predict the properties of new, unsynthesized compounds.

Comparative Studies with Related Chalcone (B49325) and Aminocyclohexane Scaffolds

To fully appreciate the unique properties of this compound, it is instructive to compare it with related chemical scaffolds, namely chalcones and other aminocyclohexane derivatives.

Comparison with Chalcones: Chalcones are 1,3-diaryl-2-propen-1-ones and are a well-studied class of compounds with a wide range of biological activities. The core structure of this compound can be viewed as a chalcone analog where one of the aryl rings is replaced by an aminocyclohexyl group.

Structural Differences: The most significant difference is the replacement of a planar, aromatic ring with a non-planar, flexible cyclohexane ring. This change has a major impact on the molecule's three-dimensional shape and conformational flexibility.

Electronic Effects: The aminocyclohexyl group is an aliphatic, electron-donating group, whereas an aryl group can be electron-donating or electron-withdrawing depending on its substituents. This difference in electronic nature will affect the reactivity of the propenone moiety.

Solubility and Lipophilicity: The presence of the amino group and the aliphatic ring will likely increase the hydrophilicity of the molecule compared to a typical diaryl chalcone, which could affect its solubility and pharmacokinetic properties.

Biological Activity: While chalcones are known for a broad spectrum of activities, the introduction of the aminocyclohexyl group could lead to novel biological profiles or enhanced activity in certain areas. For example, amino chalcone derivatives have been investigated as antiproliferative agents.

Comparison with Aminocyclohexane Scaffolds: Simple aminocyclohexane derivatives are important building blocks in medicinal chemistry. Comparing this compound to these simpler analogs highlights the contribution of the propenone moiety.

Reactivity: The propenone group introduces a reactive electrophilic center that is absent in simple aminocyclohexanes. This allows for a range of covalent and non-covalent interactions that are not possible with the saturated scaffold.

Conjugation and Planarity: The α,β-unsaturated system introduces a degree of planarity and electronic conjugation that is not present in simple aminocyclohexanes. This can influence the molecule's shape and its ability to interact with planar binding sites in biological targets.

Biological Activity: The combination of the aminocyclohexyl group, which can provide key interactions with a receptor, and the reactive propenone moiety, which can potentially form covalent bonds with target proteins, could lead to compounds with unique mechanisms of action. For instance, 4-amino-4-arylcyclohexanones have been investigated as a novel class of analgesics.

Potential Applications in Advanced Chemical Synthesis

Utilization as a Chiral Building Block in Asymmetric Synthesis

Asymmetric synthesis, the process of selectively creating one enantiomer of a chiral molecule, is fundamental to modern medicinal chemistry and materials science. Chiral building blocks, which are enantiomerically pure compounds incorporated into a larger molecule, are a cornerstone of this field.

The aminocyclohexyl group within 1-(4-Aminocyclohexyl)prop-2-en-1-one offers a prime handle for its use as a chiral building block. The amine can be resolved into its separate enantiomers, or the cyclohexane (B81311) ring can be substituted to create diastereomers that can be separated. Once resolved, the chiral aminocyclohexyl fragment can impart stereocontrol in subsequent reactions. For instance, the amine could be transformed into a chiral auxiliary, a temporary functional group that directs the stereochemical outcome of a reaction on the acrylamide (B121943) portion before being cleaved.

Derivatives of diaminocyclohexane, a related structure, are widely employed as chiral ligands in metal-catalyzed asymmetric reactions, such as hydrogenations and epoxidations. acs.orgnih.govwikipedia.org This precedent suggests that the aminocyclohexyl moiety of the title compound could be similarly derivatized to create novel chiral ligands.

Table 1: Potential Asymmetric Transformations Utilizing Chiral Derivatives of this compound

| Transformation Type | Potential Role of the Compound's Derivative | Expected Outcome |

| Asymmetric Michael Addition | The acrylamide acts as the Michael acceptor, with a chiral catalyst or auxiliary directing the approach of the nucleophile. | Enantiomerically enriched products with a new stereocenter at the β-carbon. |

| Asymmetric Diels-Alder Reaction | The acrylamide serves as a dienophile, with its chiral aminocyclohexyl group (or a derivative) influencing the facial selectivity of the cycloaddition. | Diastereomerically enriched cyclic products. |

| Chiral Ligand Synthesis | The amino group is functionalized to create a bidentate or tridentate ligand for a transition metal. | A novel chiral catalyst for various asymmetric reactions (e.g., hydrogenation, C-C bond formation). |

This table is illustrative and based on the known reactivity of analogous aminocyclohexyl and acrylamide compounds.

Precursor for Complex Heterocyclic Systems

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are ubiquitous in pharmaceuticals, agrochemicals, and natural products. The dual functionality of this compound makes it a versatile precursor for the synthesis of a variety of heterocyclic systems.

The acrylamide moiety is a known precursor for nitrogen-containing heterocycles. For example, acrylamides can undergo cascade reactions with ketones to produce 2-pyridones. rsc.org Additionally, the α,β-unsaturated system can participate in Michael additions followed by intramolecular cyclization. The amino group on the cyclohexane ring can act as an internal nucleophile or be functionalized to participate in cyclization reactions. For instance, it could react with the acrylamide moiety intramolecularly under certain conditions or with an external reagent that then links back to the acrylamide portion.

Table 2: Plausible Heterocyclic Scaffolds Derivable from this compound

| Heterocyclic System | Synthetic Strategy | Key Reaction |

| Piperidones/Lactams | Intramolecular cyclization of a derivatized amino group onto the acrylamide. | Intramolecular Michael Addition |

| Pyridinones | Reaction of the acrylamide moiety with a suitable three-carbon synthon. | Annulation/Condensation |

| Fused Bicyclic Systems | A multi-step sequence where both the amino and acrylamide groups react with a bifunctional reagent. | Tandem Cyclization |

| Oxindoles | Radical addition/cyclization of N-aryl derivatives of the aminocyclohexyl group. globethesis.com | Radical Cascade |

This table presents hypothetical synthetic pathways based on established reactions of acrylamides and amines.

Role in Cascade Reactions and Tandem Processes

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular transformations where the product of one step is the substrate for the next, all occurring in a single pot. 20.210.105 These processes are highly efficient as they reduce the need for purification of intermediates, saving time and resources.

The structure of this compound is well-suited for initiating or participating in cascade reactions. The acrylamide unit can act as a Michael acceptor, and the resulting enolate can participate in subsequent aldol (B89426) or Claisen-type reactions. baranlab.org The amino group can also be a key player. For example, a reaction could be initiated at the amino group, which then triggers a transformation that involves the acrylamide moiety.

A hypothetical cascade could involve the Michael addition of a nucleophile to the acrylamide, followed by an intramolecular reaction with a functional group attached to the amine. Such a process could rapidly generate molecular complexity and lead to the formation of polycyclic structures. nih.govarkat-usa.org

Development of Novel Reagents and Catalysts

The development of new reagents and catalysts is crucial for advancing chemical synthesis. The aminocyclohexyl and acrylamide functionalities of this compound provide opportunities for its conversion into novel chemical tools.

Novel Reagents: The compound could be transformed into a bifunctional reagent. For example, the amino group could be converted into a phosphine (B1218219), creating a ligand with a polymerizable acrylamide "tail." This could be used to create catalytic polymers.

Novel Catalysts: The aminocyclohexyl group is a component of well-known chiral ligands, such as those used in Jacobsen's catalyst. wikipedia.org By analogy, chiral versions of this compound could be synthesized and used as precursors for new chiral catalysts. Furthermore, acrylamide-based polymers have been used as supports for catalysts, enhancing their stability and recyclability. thieme-connect.comcatalysis.blog The title compound could be polymerized or co-polymerized to create a functional polymer scaffold for anchoring catalytic metal nanoparticles or organocatalytic moieties.

Table 3: Potential Catalyst and Reagent Development from this compound

| Reagent/Catalyst Type | Proposed Modification of the Molecule | Potential Application |

| Chiral Ligand | Functionalization of the amino group with phosphine or other coordinating groups. | Asymmetric catalysis in transition metal-mediated reactions. |

| Organocatalyst | Conversion of the amino group into a thiourea (B124793) or squaramide. | Asymmetric organocatalysis. |

| Polymer-Supported Catalyst | Polymerization via the acrylamide group after attaching a catalytic moiety to the amine. | Heterogeneous catalysis with improved recyclability. |

| Bifunctional Reagent | Derivatization of the amino group to introduce another reactive site. | Use in multi-component reactions for diversity-oriented synthesis. |

This table outlines prospective applications based on the known utility of the compound's functional groups.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Methodologies

The traditional synthesis of N-substituted acrylamides often involves the reaction of an amine with acryloyl chloride. uobaghdad.edu.iqgoogle.com While effective, this method presents challenges related to the handling of the corrosive and reactive acryloyl chloride. Future research is poised to develop more efficient and sustainable synthetic routes that are not only safer but also more environmentally benign.

A promising avenue is the development of catalytic systems that can facilitate the direct amidation of acrylic acid or its esters. This approach would circumvent the need for acryloyl chloride, thereby reducing the generation of hazardous byproducts. For instance, the use of solid-supported catalysts, such as Na2CO3/SiO2 or NaHSO4/SiO2, has shown promise in providing a simple and efficient procedure for the synthesis of N-substituted acrylamides with the advantage of easy catalyst removal through filtration. tandfonline.com

Furthermore, the exploration of biocatalytic methods, employing enzymes such as lipases or transaminases, could offer highly selective and environmentally friendly synthetic pathways. uniovi.es These enzymatic approaches operate under mild reaction conditions and can lead to the production of optically active amines, which are valuable building blocks. uniovi.es The development of robust and recyclable biocatalysts for the synthesis of N-substituted acrylamides is a key area for future investigation.

| Synthetic Method | Traditional Approach | Future Sustainable Approach |

| Reagents | Acryloyl chloride, amine, triethylamine | Acrylic acid/ester, amine, catalyst |

| Catalyst | None (Stoichiometric base) | Heterogeneous catalyst, enzyme |

| Byproducts | Triethylammonium chloride | Water |

| Reaction Conditions | Often requires low temperatures (0°C) | Mild conditions (e.g., room temperature) |

| Sustainability | Low atom economy, hazardous reagents | High atom economy, safer reagents |

Deeper Mechanistic Insights into Complex Reactions

A thorough understanding of the reaction mechanisms governing the synthesis and transformations of 1-(4-Aminocyclohexyl)prop-2-en-1-one and its analogs is crucial for optimizing reaction conditions and designing novel synthetic strategies. While the general mechanism of acrylamide (B121943) formation is understood, the subtleties of catalyst-mediated reactions and complex, multi-step transformations require deeper investigation.

Future research should focus on detailed kinetic and mechanistic studies of catalytic amidation processes. scispace.com Techniques such as in-situ spectroscopy (e.g., FTIR, NMR) can provide real-time monitoring of reaction intermediates and catalyst speciation. Isotopic labeling studies can also be employed to trace the pathways of atoms throughout the reaction, providing unambiguous evidence for proposed mechanisms. A deeper understanding of these mechanisms will enable the rational design of more efficient and selective catalysts.

Exploration of Novel Chemical Transformations

The acrylamide moiety is a versatile functional group that can participate in a variety of chemical transformations. ekb.eg Future research should aim to expand the synthetic utility of this compound by exploring novel chemical transformations.

One area of interest is the development of new polymerization techniques. While acrylamides are known to undergo polymerization, the development of controlled radical polymerization methods, such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, for N-substituted acrylamides could lead to the synthesis of well-defined polymers with tailored properties. mdpi.com These polymers could find applications in materials science and biomedicine.

Additionally, the reactivity of the alkene portion of the acrylamide can be exploited in various addition reactions. The development of stereoselective and regioselective addition reactions would provide access to a wide range of functionalized cyclohexyl derivatives with potential biological activity.

Integration with Green Chemistry Principles

The principles of green chemistry provide a framework for designing chemical processes that are environmentally responsible. raijmr.com The future synthesis of this compound and other N-substituted acrylamides must be guided by these principles. epa.gov

Key areas for integration of green chemistry include:

Use of Renewable Feedstocks : Investigating the use of bio-derived starting materials for the synthesis of the cyclohexyl and acryloyl components. epa.gov

Solvent Selection : Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. epa.gov

Energy Efficiency : Developing synthetic methods that can be conducted at ambient temperature and pressure to minimize energy consumption. epa.gov High-pressure synthesis, or barochemistry, is an emerging technique that can offer benefits in this regard. rsc.org

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. epa.gov

By embracing these principles, the chemical industry can move towards more sustainable and environmentally friendly production of valuable chemical compounds.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry has become an indispensable tool in modern chemical research. Advanced computational approaches can provide valuable insights into the properties, reactivity, and potential applications of molecules like this compound.

Future research should leverage quantum chemistry computations and molecular modeling to:

Predict Reaction Outcomes : Develop predictive models for the reactivity of different amines with acrylic acid derivatives under various catalytic conditions. nih.gov

Design Novel Catalysts : Computationally screen potential catalysts for amidation reactions to identify candidates with high activity and selectivity.

Elucidate Reaction Mechanisms : Model transition states and reaction pathways to gain a deeper understanding of reaction mechanisms at the molecular level.

Predict Physicochemical Properties : Calculate properties such as solubility, lipophilicity, and electronic structure to guide the design of molecules with desired characteristics for specific applications. nih.gov

The integration of computational modeling with experimental work will accelerate the discovery and development of new synthetic methodologies and novel applications for N-substituted acrylamides.

| Computational Approach | Application in N-Substituted Acrylamide Research |

| Quantum Chemistry | Calculation of electronic structure, reaction energies, and transition states. nih.gov |

| Molecular Dynamics | Simulation of molecular motion and interactions to understand solvation effects and conformational preferences. |

| QSAR (Quantitative Structure-Activity Relationship) | Development of models to predict the biological activity or physical properties of new acrylamide derivatives. |

| Catalyst Design | In-silico screening and design of catalysts with enhanced performance for amidation reactions. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products